2-(4-Amino-2-(trifluoromethyl)phenoxy)acetamide
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Overview
Description
2-(4-Amino-2-(trifluoromethyl)phenoxy)acetamide is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a phenoxyacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-(trifluoromethyl)phenoxy)acetamide typically involves the reaction of 4-amino-2-(trifluoromethyl)phenol with chloroacetic acid or its derivatives under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenol group attacks the carbon atom of the chloroacetic acid, leading to the formation of the phenoxyacetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-(trifluoromethyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(4-Amino-2-(trifluoromethyl)phenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-(trifluoromethyl)phenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, facilitating binding and interaction. The phenoxyacetamide structure provides a stable scaffold for these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(trifluoromethyl)pyridine
- 4-Amino-2-(trifluoromethyl)benzoic acid
- 2-(4-Amino-2-(trifluoromethyl)phenoxy)ethanol
Uniqueness
2-(4-Amino-2-(trifluoromethyl)phenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amino group allows for versatile chemical modifications. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[4-amino-2-(trifluoromethyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)6-3-5(13)1-2-7(6)16-4-8(14)15/h1-3H,4,13H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIDVLIKDHMTBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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